molecular formula C13H18BrN3O B1525555 1-(4-Bromobenzyl)piperidine-4-carbohydrazide CAS No. 1306738-67-9

1-(4-Bromobenzyl)piperidine-4-carbohydrazide

Cat. No. B1525555
M. Wt: 312.21 g/mol
InChI Key: COIRDMHLMJUCRM-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)piperidine-4-carbohydrazide (1-BBPC) is an organic compound with a wide range of applications in scientific research. It is a member of the piperidine class of compounds and is a derivative of piperidine. It is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has been used in a variety of scientific fields, including biochemistry, pharmacology and medicinal chemistry.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

1-(4-Bromobenzyl)piperidine-4-carbohydrazide demonstrates relevance in medicinal chemistry due to its involvement in the synthesis of sulfonyl hydrazone and piperidine derivatives. These compounds, synthesized through microwave-assisted techniques, have been evaluated for their antioxidant capacity and anticholinesterase activity, showcasing significant biological activities (Karaman et al., 2016).

Synthesis and Evaluation as Anticancer Agents

Research includes the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, with the aim of evaluating them as potential anticancer agents. These compounds have shown promising results in initial studies and are considered potential leads for further research in cancer therapy (Rehman et al., 2018).

Antibacterial Study

The compound has been used in the synthesis of N-substituted derivatives showing moderate to significant antibacterial activity. This suggests its potential use in developing new antibacterial agents (Khalid et al., 2016).

Role in HIV-1 Inhibition

It is involved in the development of CCR5 antagonists, which are significant in the inhibition of HIV-1 replication. This research contributes to the understanding of new therapeutic approaches in the treatment of HIV (Imamura et al., 2006).

Antiplatelet Aggregation Activity

1-(4-Bromobenzyl)piperidine-4-carbohydrazide derivatives have been studied for their antiplatelet aggregation activity, providing insights into potential new treatments for diseases related to blood clotting (Youssef et al., 2011).

Molecular Docking Analysis in Cancer Research

The compound's derivatives have been analyzed for their potential as chemotherapeutic agents, using molecular docking analysis to determine their effectiveness at the molecular level (Al-Mutairi et al., 2021).

Enzyme Inhibition Studies

Studies on enzyme inhibition, particularly focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have utilized derivatives of this compound. These studies contribute to the understanding of enzyme interactions and potential treatments for related disorders (Khalid et al., 2014).

Treatment of Type II Diabetes

Derivatives have been synthesized and evaluated for their potential in treating Type II diabetes, particularly as inhibitors of α-glucosidase enzyme, indicating a new avenue for diabetes treatment (ur-Rehman et al., 2018).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O/c14-12-3-1-10(2-4-12)9-17-7-5-11(6-8-17)13(18)16-15/h1-4,11H,5-9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIRDMHLMJUCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164289
Record name 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)piperidine-4-carbohydrazide

CAS RN

1306738-67-9
Record name 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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